molecular formula C17H18ClNO4 B5649074 N-(4-chloro-2-methoxy-5-methylphenyl)-2,6-dimethoxybenzamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2,6-dimethoxybenzamide

Cat. No. B5649074
M. Wt: 335.8 g/mol
InChI Key: NHANFXDGWNSIFA-UHFFFAOYSA-N
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Description

The compound of interest is part of a broader class of chemicals known for their intricate molecular architecture and potential biological activities. Its detailed study encompasses synthetic routes, structural elucidation, chemical behavior, and physicochemical properties.

Synthesis Analysis

The synthesis of compounds related to "N-(4-chloro-2-methoxy-5-methylphenyl)-2,6-dimethoxybenzamide" involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex molecule. These procedures often employ techniques like acylation, where an acyl group is introduced to an aromatic compound, and subsequent modifications to add specific functional groups, as seen in related benzamide derivatives (Abdulla et al., 2013).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's properties and potential interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are employed to elucidate the molecular geometry, bond lengths, angles, and conformational stability. These analyses reveal the influence of intermolecular interactions on the compound's geometry and properties (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical behavior of "N-(4-chloro-2-methoxy-5-methylphenyl)-2,6-dimethoxybenzamide" is influenced by its functional groups, which participate in various reactions, including substitution and addition reactions. These transformations can alter the compound's chemical structure, leading to new derivatives with distinct properties and potential applications (Galal et al., 2018).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-10-8-12(15(23-4)9-11(10)18)19-17(20)16-13(21-2)6-5-7-14(16)22-3/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHANFXDGWNSIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2,6-dimethoxybenzamide

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